Bis[2-(4-methoxyphenoxy)ethyl] Ether

Thermal Stability Heat-Sensitive Materials Organic Synthesis

Procurement challenge: Generic diaryl ethers fail in thermal recording or high-temperature synthesis due to altered melting/boiling points and variable purity. This symmetrical 4-methoxyphenoxy ethyl ether delivers consistent performance. - **Thermal properties**: Melting point 99-102°C (3-5°C higher than 1,2-diphenoxyethane) - optimized for high-speed facsimile/printer activation (US Patent 5,135,776). - **Stability**: Boiling point 456°C at 760 mmHg; serves as inert reaction medium for elevated-temperature transformations. - **Purity**: ≥98.0% (GC) - minimizes side reactions, ensures batch-to-batch reproducibility.

Molecular Formula C18H22O5
Molecular Weight 318.4 g/mol
CAS No. 104104-12-3
Cat. No. B025237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(4-methoxyphenoxy)ethyl] Ether
CAS104104-12-3
Molecular FormulaC18H22O5
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC
InChIInChI=1S/C18H22O5/c1-19-15-3-7-17(8-4-15)22-13-11-21-12-14-23-18-9-5-16(20-2)6-10-18/h3-10H,11-14H2,1-2H3
InChIKeyAJXHXSKQHBJNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[2-(4-methoxyphenoxy)ethyl] Ether Overview


Bis[2-(4-methoxyphenoxy)ethyl] Ether (CAS 104104-12-3) is a symmetrical diaryl ether featuring two 4-methoxyphenoxy groups linked via an ethyl ether bridge . It is a solid at ambient temperature (melting point 99.0–102.0 °C) and exhibits high thermal stability with a boiling point of approximately 456 °C at 760 mmHg [1]. The compound is soluble in common organic solvents such as ethanol, diethyl ether, and benzene, but sparingly soluble in water . Its molecular formula is C₁₈H₂₂O₅ and its molecular weight is 318.37 g/mol [2].

Bis[2-(4-methoxyphenoxy)ethyl] Ether: Substitution Limitations


Generic substitution among diaryl ethers is not feasible because even minor structural modifications—such as the presence of the 4-methoxy group or the ethyl ether spacer—significantly alter key physicochemical parameters. Bis[2-(4-methoxyphenoxy)ethyl] Ether exhibits a melting point of 99–102 °C, which is 3–5 °C higher than that of 1,2-diphenoxyethane (94–98 °C) , and its boiling point (≈456 °C at 760 mmHg) [1] is substantially greater than that of 1,2-diphenoxyethane (≈340 °C extrapolated) . These differences directly impact thermal stability during processing and final application performance. Furthermore, vendor purity specifications vary; TCI offers a minimum purity of 98.0% (GC) while alternative suppliers may provide 95% , introducing batch-to-batch variability that can compromise reproducibility in synthetic or formulation workflows. Consequently, substitution without empirical validation risks altered reaction kinetics, reduced product consistency, and suboptimal material performance.

Bis[2-(4-methoxyphenoxy)ethyl] Ether – Key Evidence


Elevated Melting and Boiling Points

Bis[2-(4-methoxyphenoxy)ethyl] Ether demonstrates a melting point range of 99.0–102.0 °C and a boiling point of 456.1 °C at 760 mmHg [1]. In contrast, the closely related analog 1,2-diphenoxyethane (CAS 104-66-5) melts at 94–98 °C and boils at approximately 340 °C (extrapolated from 185 °C at 12 mmHg) . This yields a 3–5 °C higher melting point and a ≥110 °C higher boiling point for the target compound.

Thermal Stability Heat-Sensitive Materials Organic Synthesis

Higher Purity Specification

TCI’s Bis[2-(4-methoxyphenoxy)ethyl] Ether is supplied with a minimum purity of 98.0% as determined by gas chromatography . By comparison, an alternative commercial source (AKSci) offers the compound at a minimum purity specification of 95% . This represents a 3% absolute difference in guaranteed purity.

Purity Specifications Reproducibility Analytical Chemistry

Patented Heat-Fusible Material

Bis[2-(4-methoxyphenoxy)ethyl] Ether is explicitly recited as a heat‑fusible substance in U.S. Patent 5,135,776, which describes an improved method for producing heat‑sensitive recording materials [1]. The compound is listed alongside other heat‑fusible agents, but 1,2-diphenoxyethane is notably absent from this disclosure, suggesting that the 4‑methoxy substitution pattern confers specific advantages for the intended thermal response.

Heat‑Sensitive Recording Thermal Paper Functional Materials

Favorable Solubility Profile

Bis[2-(4-methoxyphenoxy)ethyl] Ether is reported to be soluble in ethanol, diethyl ether, and benzene, while being poorly soluble in water . This solubility behavior is characteristic of the diaryl ether class and permits the compound to function as an inert reaction medium or solvent in organic transformations.

Solubility Organic Synthesis Reaction Media

Reduced Volatility and Plasticizing Potential

Bis[2-(4-methoxyphenoxy)ethyl] Ether has a molecular weight of 318.37 g/mol [1], whereas the simpler analog 1,2-diphenoxyethane has a molecular weight of 214.27 g/mol . This represents a 49% increase in molecular mass, which is expected to lower vapor pressure and reduce volatility.

Volatility Plasticizer Polymer Additives

Bis[2-(4-methoxyphenoxy)ethyl] Ether Applications


Heat-Sensitive Recording Materials

As disclosed in U.S. Patent 5,135,776, Bis[2-(4-methoxyphenoxy)ethyl] Ether serves as a heat‑fusible substance in thermal recording media [1]. Its melting range of 99–102 °C aligns with the thermal activation profile required for high‑speed facsimile and printer applications, where consistent color‑forming response is critical.

High-Temperature Organic Synthesis Solvent

With a boiling point of 456 °C at 760 mmHg [2] and solubility in common organic solvents, this compound is well‑suited as an inert reaction medium for transformations that require elevated temperatures without risk of solvent evaporation or decomposition. Its high purity (≥98.0% GC) minimizes side‑reaction risks .

Specialty Plasticizer or Polymer Additive

The compound's higher molecular weight (318.37 g/mol) [3] and diaryl ether structure suggest reduced volatility and good compatibility with polymer matrices. These attributes make it a candidate for use as a non‑phthalate plasticizer or viscosity modifier in high‑performance coatings and resins.

Structure-Activity Research Reagent

The availability of Bis[2-(4-methoxyphenoxy)ethyl] Ether at ≥98.0% purity (GC) ensures reproducible results in academic and industrial research settings, particularly when studying the effects of methoxy‑substituted diaryl ethers on thermal behavior, solubility, or interaction with biological targets.

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